molecular formula C16H13FO3 B1347697 (E)-3-(4-((3-Fluorobenzyl)oxy)phenyl)acrylic acid CAS No. 423752-10-7

(E)-3-(4-((3-Fluorobenzyl)oxy)phenyl)acrylic acid

Cat. No.: B1347697
CAS No.: 423752-10-7
M. Wt: 272.27 g/mol
InChI Key: MUDNYRRFIRMCOC-UHFFFAOYSA-N
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Description

(E)-3-(4-((3-Fluorobenzyl)oxy)phenyl)acrylic acid is an organic compound characterized by the presence of a fluorobenzyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-((3-Fluorobenzyl)oxy)phenyl)acrylic acid typically involves the following steps:

    Formation of the Fluorobenzyl Ether: The initial step involves the reaction of 3-fluorobenzyl alcohol with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate to form the corresponding ether.

    Aldol Condensation: The ether is then subjected to an aldol condensation reaction with acrylic acid under basic conditions to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-((3-Fluorobenzyl)oxy)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acrylic acid moiety to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

(E)-3-(4-((3-Fluorobenzyl)oxy)phenyl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (E)-3-(4-((3-Fluorobenzyl)oxy)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of key enzymes involved in the inflammatory response. Similarly, its anticancer properties could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-((3-Chlorobenzyl)oxy)phenyl)acrylic acid
  • (E)-3-(4-((3-Bromobenzyl)oxy)phenyl)acrylic acid
  • (E)-3-(4-((3-Methylbenzyl)oxy)phenyl)acrylic acid

Uniqueness

(E)-3-(4-((3-Fluorobenzyl)oxy)phenyl)acrylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

(E)-3-[4-[(3-fluorophenyl)methoxy]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO3/c17-14-3-1-2-13(10-14)11-20-15-7-4-12(5-8-15)6-9-16(18)19/h1-10H,11H2,(H,18,19)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDNYRRFIRMCOC-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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O=C(C=Cc1ccc(OCc2cccc(F)c2)cc1)OCc1cccc(F)c1
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Synthesis routes and methods II

Procedure details

6.48 g (17 mmol) 3-[4-(3-fluoro-benzyloxy)-phenyl]-acrylic acid 3-fluoro-benzyl ester is dissolved in 100 ml THF and 1.36 g (34 mmol) solid sodium hydroxide is added. The reaction mixture is heated overnight at 50° C., cooled and acidified with 1N hydrochloric acid. The precipitate is filtered off and washed with cold water to give 4.43 g (96%) of a colorless solid. MS: m/e=271.2 (M−H).
Name
3-[4-(3-fluoro-benzyloxy)-phenyl]-acrylic acid 3-fluoro-benzyl ester
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6.48 g
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100 mL
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solid
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1.36 g
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Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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